
2-(4-fluorophenyl)-N-(2-furylmethyl)acetamide
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-furylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as FFA, and it is a derivative of an endocannabinoid, anandamide. FFA is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down anandamide.
Mécanisme D'action
FFA inhibits FAAH by binding to its active site, preventing the breakdown of anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain and other parts of the body, leading to its physiological effects. By increasing the levels of anandamide, FFA enhances the activation of cannabinoid receptors, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(2-furylmethyl)acetamide has been shown to have various biochemical and physiological effects. FFA has been shown to reduce pain and inflammation in animal models, making it a potential treatment for chronic pain. FFA has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Additionally, FFA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. FFA is a potent inhibitor of FAAH, making it an ideal tool for studying the role of anandamide in various physiological processes. Additionally, FFA is a selective inhibitor of FAAH, meaning it does not interact with other enzymes, making it a specific tool for studying the role of FAAH in various physiological processes. However, FFA has some limitations for lab experiments. FFA is a small molecule, making it difficult to target specific tissues or organs. Additionally, FFA has a short half-life, meaning it is rapidly metabolized in the body, limiting its therapeutic effects.
Orientations Futures
There are several future directions for the study of 2-(4-fluorophenyl)-N-(2-furylmethyl)acetamide. One potential direction is the development of more potent and selective inhibitors of FAAH. Additionally, researchers can study the effects of FFA on other physiological processes, such as appetite regulation and sleep. Finally, researchers can study the effects of FFA in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. FFA is a potent inhibitor of FAAH, leading to its therapeutic effects. FFA has been shown to have various biochemical and physiological effects, making it a potential treatment for various diseases. While FFA has some limitations for lab experiments, there are several future directions for its study, making it an exciting area of research.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(2-furylmethyl)acetamide has been extensively studied for its potential applications in scientific research. FFA is a potent inhibitor of FAAH, which is an enzyme that breaks down anandamide. Anandamide is an endocannabinoid that plays a crucial role in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, FFA increases the levels of anandamide, leading to its therapeutic effects.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMTYAPEYPOHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



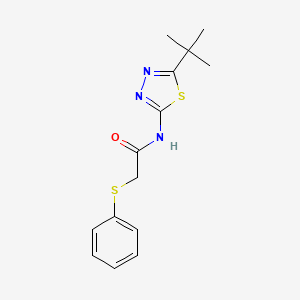
![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 4-nitrobenzoate](/img/structure/B3461931.png)
![3-(4-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3461945.png)


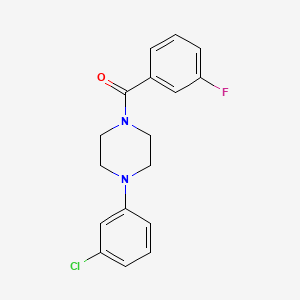
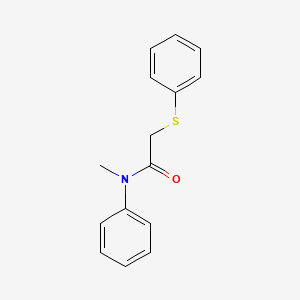
![N-[4-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B3461972.png)
![N-[4-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B3461978.png)
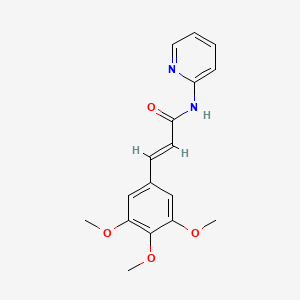

![4-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3462004.png)
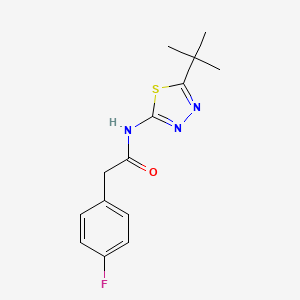
![N-{5-[(4-bromobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3462036.png)